

# Technical Monograph: 1-Benzofuran-7-sulfonyl Chloride

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## Compound of Interest

Compound Name: 1-Benzofuran-7-sulfonyl chloride

CAS No.: 1191030-88-2

Cat. No.: B1522385

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CAS Number: 1191030-88-2 Molecular Formula: C<sub>8</sub>H<sub>5</sub>ClO<sub>3</sub>S Molecular Weight: 216.64 g/mol  
[\[1\]](#)

## Executive Summary & Physiochemical Profile

**1-Benzofuran-7-sulfonyl chloride** is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike its more common 5-substituted counterparts, the 7-sulfonyl variant offers a unique vector for substitution, projecting substituents into a distinct region of the binding pocket in target proteins (e.g., GPCRs like 5-HT<sub>6</sub> and Adenosine receptors).

The compound is characterized by high reactivity toward nucleophiles, particularly amines, due to the electrophilic nature of the sulfonyl sulfur atom. However, this reactivity necessitates rigorous exclusion of moisture during storage and handling to prevent hydrolysis to the corresponding sulfonic acid.

## Key Physiochemical Data[2][3]



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## Synthetic Architecture: The Regioselectivity Challenge

Synthesizing **1-benzofuran-7-sulfonyl chloride** presents a specific challenge in organic chemistry: Regiocontrol.

Direct chlorosulfonation of benzofuran (using chlorosulfonic acid) is not a viable route for the 7-isomer. The benzofuran ring is electron-rich, but electrophilic aromatic substitution typically occurs at the C-2 (furan ring) or C-5 (benzene ring) positions due to electronic resonance stabilization. Accessing the C-7 position requires "Directed Synthesis" strategies.

### Route A: The Sandmeyer Approach (Gold Standard)

This route ensures 100% regioselectivity by installing the sulfur moiety on a pre-functionalized amine.

- Precursor: 7-Aminobenzofuran.
- Diazotization: Treatment with  $\text{NaNO}_2/\text{HCl}$  generates the diazonium salt.
- Chlorosulfonylation: Reaction with  $\text{SO}_2$  in the presence of  $\text{CuCl}_2$  (Meerwein reaction conditions) yields the sulfonyl chloride.

### Route B: Lithiation of 7-Bromobenzofuran

Useful when the halogenated precursor is available.

- Lithium-Halogen Exchange: Treatment of 7-bromobenzofuran with n-BuLi at -78 °C.
- Sulfur Capture: Quenching the lithiated intermediate with SO<sub>2</sub> gas to form the lithium sulfinate.
- Chlorination: Treatment with N-chlorosuccinimide (NCS) converts the sulfinate to the sulfonyl chloride.

## Visualization: Synthetic Pathways



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Figure 1: Comparison of synthetic routes. Direct sulfonation fails to target C7; Sandmeyer and Lithiation routes provide regiochemical fidelity.

## Reactivity & Handling: The Sulfonylation Protocol[4] [5]

The core utility of this reagent is the formation of sulfonamides (

). The reaction follows a nucleophilic substitution mechanism at the sulfur atom.

### Mechanism of Action

The amine nucleophile attacks the sulfur center, forming a pentavalent trigonal bipyramidal intermediate. The chloride ion, being a good leaving group, is expelled, restoring the

tetrahedral geometry.

Critical Control Point: The HCl generated during the reaction will protonate the unreacted amine, rendering it non-nucleophilic. Therefore, a base scavenger (Pyridine, TEA, or DIPEA) is mandatory.

## Visualization: Coupling Mechanism



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Figure 2: Nucleophilic substitution mechanism. Base is required to neutralize the HCl byproduct and drive conversion.

## Medicinal Chemistry Applications

The 1-benzofuran-7-sulfonyl moiety is a "Privileged Scaffold" in drug discovery, often serving as a bioisostere for indole or naphthalene sulfonamides.

## Serotonin (5-HT) Receptor Modulators

Substituted benzofuran sulfonamides have shown high affinity for 5-HT<sub>6</sub> receptors. The 7-position substitution pattern allows the benzofuran core to sit in the hydrophobic pocket of the receptor while directing the sulfonamide tail toward polar residues (often Arginine or Lysine) for hydrogen bonding.

- Relevance: Cognitive enhancement, anti-psychotics.

## Adenosine Receptor Antagonists

Derivatives of benzofuran-7-sulfonamides have been explored as A2A receptor antagonists.[2] The planar benzofuran ring mimics the adenine core of the natural ligand, while the sulfonyl group provides rigid orientation for the "tail" group.

## Chemokine Receptor (CCR) Ligands

Used in the synthesis of CCR antagonists (e.g., CCR2/CCR4) for inflammatory diseases. The lipophilic nature of the benzofuran improves membrane permeability compared to more polar heterocycles.

## Experimental Protocol: General Sulfonylation Procedure

Objective: Synthesis of N-substituted-1-benzofuran-7-sulfonamide.

Reagents:

- **1-Benzofuran-7-sulfonyl chloride** (1.0 equiv)
- Amine (1.1 equiv)[3]
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
- Solvation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (approx. 0.1 M concentration relative to amine).[4] Cool the mixture to 0 °C using an ice bath.
- Addition: Dissolve **1-benzofuran-7-sulfonyl chloride** (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

- Why? Dropwise addition prevents localized heating and suppresses double-sulfonylation (if primary amines are used).
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.
- Workup:
  - Quench with water.[5]
  - Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine).
  - Wash with Saturated NaHCO<sub>3</sub> (to remove hydrolyzed sulfonic acid).
  - Wash with Brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo.[3]
- Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography.

## References

- Chemical Identity:**1-Benzofuran-7-sulfonyl chloride**.[\[6\]](#)[\[7\]](#) CAS Common Chemistry. CAS RN: 1191030-88-2.[\[1\]](#)[\[7\]](#) [Link](#)
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